N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide
Description
N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a 3-methylisothiazol-5-yl group and an o-tolyloxy (ortho-methylphenoxy) moiety. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, confers unique electronic and steric properties to the compound.
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-5-3-4-6-11(9)17-8-12(16)14-13-7-10(2)15-18-13/h3-7H,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWNJFYUKZJWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide typically involves the following steps:
Formation of the 3-methylisothiazol-5-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the o-tolyloxy group: This step involves the reaction of the intermediate with o-tolyl alcohol or its derivatives, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Isothiazole vs. Thiazolidinone/Benzothiazole: The isothiazole ring in the target compound lacks the keto or sulfonyl groups seen in thiazolidinones (e.g., ) or benzothiazoles (e.g., ), which may reduce electron-withdrawing effects and alter binding interactions .
- Substituent Effects : The o-tolyloxy group’s methyl substituent may enhance lipophilicity compared to methoxy or halogenated phenyl groups in analogs (e.g., ). This could influence bioavailability or target selectivity .
Physicochemical Properties
- Metabolic Stability : The methyl group on isothiazole may slow oxidative metabolism relative to unsubstituted heterocycles (e.g., benzothiazoles in ) .
Biological Activity
N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of an isothiazole ring and an o-tolyloxy acetamide moiety. The synthesis typically involves several key steps:
- Formation of the Isothiazole Ring : This is achieved through the cyclization of thioamides and nitriles under oxidative conditions.
- Methyl Group Introduction : Alkylation reactions using methylating agents like methyl iodide introduce the methyl group.
- Acetamide Formation : The acetamide group is formed by reacting the isothiazole derivative with acetic anhydride or acetyl chloride.
- Tolyl Group Introduction : Nucleophilic substitution reactions involving m-tolyl alcohol facilitate the introduction of the tolyloxy group.
Antimicrobial Properties
Research indicates that N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including both gram-positive and gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes critical for bacterial growth.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have indicated cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The exact mechanism remains under investigation but may involve apoptosis induction or cell cycle arrest in cancer cells .
The biological activity of N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide is believed to stem from its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways, leading to therapeutic effects. For instance, its potential inhibition of specific kinases involved in cancer progression highlights its role as a promising candidate for further drug development .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy against Staphylococcus aureus, N-(3-methylisothiazol-5-yl)-2-(o-tolyloxy)acetamide demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than that of conventional antibiotics, suggesting it could be a viable alternative in treating resistant strains .
- Cytotoxicity Assays : In vitro tests revealed that the compound induced apoptosis in various cancer cell lines, with mechanisms involving mitochondrial pathways being proposed based on flow cytometry analysis .
- Comparative Studies : A comparative study with structurally similar compounds indicated that modifications in the side chains significantly affected biological activity, emphasizing the importance of structural optimization in drug design .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
